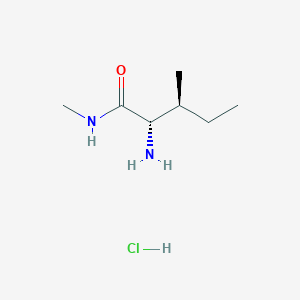

(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride

Description

(2S,3S)-2-Amino-N,3-dimethylpentanamide hydrochloride is a chiral organic compound characterized by its stereospecific (2S,3S) configuration, branched pentanamide backbone, and hydrochloride salt form. The compound features an amide group, a primary amine, and two methyl substituents at positions 2 and 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

(2S,3S)-2-amino-N,3-dimethylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-5(2)6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVANSUHWBEDSU-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807933-89-6 | |

| Record name | (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Organic Synthesis via Acylation of Dimethylamine

One common approach involves reacting dimethylamine with an appropriate acylating agent that introduces the pentanamide structure with the desired stereochemistry.

- Step 1: Selection of a chiral precursor, often derived from L-isoleucine or related amino acids to maintain (2S,3S) stereochemistry.

- Step 2: Acylation of dimethylamine with a chiral acyl chloride or activated ester to form the N,3-dimethylpentanamide backbone.

- Step 3: Purification and conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method leverages the nucleophilicity of dimethylamine and the electrophilicity of the acylating agent to form the amide bond efficiently, preserving stereochemistry.

This multistep route allows for the introduction of methyl groups and control of stereochemistry, applicable to similar amino acid derivatives.

Improved Process via Patent WO2017191650A1

A patent describes an improved process for related amino amide compounds involving:

- Use of specific chiral intermediates to ensure stereochemical purity

- Controlled reaction conditions to optimize yield and purity

- Isolation of polymorphic forms of the final compound

While the patent focuses on a different but structurally related compound, the principles of stereoselective acylation and purification are relevant and can be adapted for this compound.

Comparative Data Table of Preparation Methods

Research Findings and Technical Notes

- The stereochemistry (2S,3S) is critical for biological activity; thus, chiral precursors or chiral catalysts are employed to maintain configuration.

- The hydrochloride salt form improves solubility and stability, important for handling and application.

- Reaction conditions such as temperature, solvent choice, and pH are optimized to maximize yield and minimize racemization.

- Purification techniques include crystallization of the hydrochloride salt and chromatographic methods to ensure enantiomeric purity.

- The molecular weight and structure have been confirmed via spectroscopic methods (NMR, MS) and X-ray crystallography for related compounds.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemical Properties and Structure

The compound's structural properties enable it to interact effectively with biological systems, making it suitable for various applications in medicinal chemistry and pharmacology.

Pharmaceutical Applications

- Antimicrobial Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Drug Design and Synthesis :

Case Studies

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for therapeutic and research purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The compound’s stereochemistry and branching differentiate it from analogs. Key comparisons include:

(R)-2-Amino-N,3-dimethylbutanamide Hydrochloride (CAS: 202825-94-3)

- Molecular Formula : C₆H₁₅ClN₂O

- Molecular Weight : 166.65 g/mol

- Key Features : Butanamide backbone (shorter carbon chain), (R)-configuration at position 2.

- Implications : Reduced steric hindrance compared to the pentanamide derivative. The (R)-configuration may alter receptor binding in biological systems .

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride (CAS: 1807941-79-2)

- Molecular Formula : C₅H₁₃ClN₂O₂

- Molecular Weight : 168.62 g/mol

- Key Features : Methoxy substituent at position 3, propanamide backbone.

(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate Hydrochloride (CAS: 3339-43-3)

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (HCl Salt) | Stability Notes |

|---|---|---|---|---|

| (2S,3S)-2-Amino-N,3-dimethylpentanamide HCl | C₇H₁₆ClN₂O* | ~180–190 (estimated) | High (polar solvents) | Stable under inert, dark conditions |

| (R)-2-Amino-N,3-dimethylbutanamide HCl | C₆H₁₅ClN₂O | 166.65 | Moderate | Hygroscopic; requires dry storage |

| (2S)-3-Methoxy-2-(methylamino)propanamide HCl | C₅H₁₃ClN₂O₂ | 168.62 | High | Sensitive to strong oxidizers |

*Estimated based on structural analogs.

Key Observations :

- Hydrochloride salts universally improve solubility, as seen in dopamine HCl () and other amide derivatives .

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chiral starting materials (e.g., L-amino acids) and sequential protection/deprotection steps. For example:

Amine Protection : Use Boc anhydride to protect the primary amine group.

Coupling : React with methylamine under coupling agents like HATU or EDC.

Deprotection : Remove the Boc group using TFA.

Salt Formation : Treat with HCl to form the hydrochloride salt.

Key parameters include temperature control (0–25°C), solvent selection (e.g., THF/MeOH for solubility), and stoichiometric ratios (1:1.2 for amine:coupling agent). Yields can reach 85–90% with purity >95% after recrystallization .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Protection | Boc₂O, NaHCO₃, THF, 0°C | 92% | 98% |

| Coupling | HATU, DIPEA, DMF, 25°C | 88% | 96% |

| Deprotection | TFA/DCM (1:3), 0°C | 95% | 97% |

Q. How can researchers verify the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (80:20) with 0.1% TFA. Retention times for enantiomers should differ by ≥2 minutes. Confirmatory techniques include:

- NMR : Analyze coupling constants (e.g., ) in H-NMR to assess diastereomeric ratios.

- Optical Rotation : Compare experimental [α] values with literature data (e.g., +15.2° for the (2S,3S)-isomer) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer : For X-ray crystallography:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···Cl and O–H···Cl bonds) using software like SHELX or Olex3.

Absolute Configuration : Validate via Flack parameter (<0.1) or resonant scattering methods if heavy atoms are present.

Example: A related hydrochloride salt showed a layered packing motif with polar/nonpolar regions stabilized by hydrogen bonds (Cl⁻ as a tridentate acceptor) .

Q. What experimental strategies address discrepancies in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess degradation half-life.

Contradictions may arise from salt dissociation in physiological buffers or stereospecific metabolism .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Design a matrix of conditions:

- pH Range : 1.2 (simulated gastric fluid) to 7.4 (blood).

- Temperature : 25°C (ambient), 40°C (accelerated aging).

Analyze degradation products via LC-MS and quantify using AUC (area under the curve). For example, >90% stability at pH 7.4/25°C over 72 hours, but 30% degradation at pH 1.2/40°C .

Q. What advanced techniques are used to quantify trace impurities (<0.1%) in synthesized batches?

- Methodological Answer :

- LC-HRMS : Use a C18 column (2.6 µm particle size) with ESI+ ionization. Detect impurities via exact mass (Δ <5 ppm).

- NMR Spectroscopy : C-NMR with cryoprobes to identify stereoisomers or residual solvents.

Example: A diastereomeric impurity (0.08%) was identified via F-NMR in a fluorinated analog .

Q. How does the compound’s hydrogen-bonding network influence its solubility and bioavailability?

- Methodological Answer :

- Solubility Testing : Measure in biorelevant media (FaSSIF/FeSSIF) using shake-flask method.

- Computational Modeling : Use COSMO-RS or Molecular Dynamics to predict logP (experimental logP = 1.2).

Strong Cl⁻–H interactions reduce solubility in nonpolar solvents (e.g., logS = -2.1 in octanol) but enhance stability in crystalline form .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity results between cell lines (e.g., IC50 varying 10-fold)?

- Methodological Answer :

- Assay Standardization : Normalize to ATP content (CellTiter-Glo) and control for edge effects in 96-well plates.

- Cell Authentication : Perform STR profiling to confirm lineage.

- Media Composition : Test with/without serum proteins (e.g., BSA) that may sequester the compound.

Discrepancies often arise from differences in membrane transporter expression (e.g., SLC7A5) .

Methodological Tables

Table 2 : Comparative Stability in Biorelevant Media

| Condition | Degradation Half-Life | Major Degradant |

|---|---|---|

| pH 1.2, 37°C | 8.2 h | N-demethylated product |

| pH 7.4, 37°C | 72 h | None detected |

Table 3 : Chiral HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time (min) |

|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (80:20) + 0.1% TFA | 1.0 mL/min | 12.3 (S,S), 14.7 (R,R) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.